[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate
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Overview
Description
[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl ring substituted with two isopropyl groups and a carbamate group, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate typically involves the reaction of 2,6-di(propan-2-yl)phenol with phenyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
2,6-di(propan-2-yl)phenol+phenyl isocyanate→[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential anti-inflammatory and analgesic properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as reducing inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: An organic compound with stimulant properties, used in various pharmaceutical applications.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic applications.
Uniqueness
What sets [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its dual role as a chemical building block and a potential therapeutic agent highlights its versatility and importance in scientific research.
Properties
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)16-11-8-12-17(14(3)4)18(16)23-19(21)20(22)15-9-6-5-7-10-15/h5-14,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNGVNAYPMOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)N(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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